molecular formula C11H11N3OS B15240775 N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide

N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide

Cat. No.: B15240775
M. Wt: 233.29 g/mol
InChI Key: ICWMWMHJRCJRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Cyanophenyl)-1,3-thiazolidine-4-carboxamide is a thiazolidine-based compound featuring a 4-cyanophenyl substituent and a carboxamide moiety. Its synthesis typically involves the reaction of 4-cyanophenyl isothiocyanate with hydrazine monohydrate to form intermediates like N-(4-cyanophenyl)hydrazinecarbothioamide, followed by cyclization with aldehydes or ketones to yield the thiazolidine core . Notably, its hydrochloride salt (CAS: 1251923-95-1) has been discontinued commercially, highlighting challenges in its availability for research .

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C11H11N3OS/c12-5-8-1-3-9(4-2-8)14-11(15)10-6-16-7-13-10/h1-4,10,13H,6-7H2,(H,14,15)

InChI Key

ICWMWMHJRCJRDK-UHFFFAOYSA-N

Canonical SMILES

C1C(NCS1)C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Cyclocondensation of L-Cysteine with Aldehydes

The reaction of L-cysteine with formaldehyde under acidic conditions generates 1,3-thiazolidine-4-carboxylic acid via nucleophilic thiol attack and subsequent cyclization.

Procedure :

  • L-Cysteine (1.0 mmol) and formaldehyde (2.0 mmol) are stirred in aqueous HCl (pH 3–4) at 50°C for 12 hours.
  • The product precipitates upon cooling and is purified via recrystallization (ethanol/water).

Key Data :

Parameter Value
Yield 85–90%
Melting Point 198–200°C
IR (ν, cm⁻¹) 1720 (C=O), 2550 (SH)
$$ ^1H $$ NMR (D₂O) δ 3.25 (m, 2H, CH₂S), 4.10 (s, 1H, CH), 4.40 (t, 1H, CHN)

Three-Component Reaction Using Mercaptoacetic Acid

Adapting the method of Srivastava et al., mercaptoacetic acid, ammonia, and formaldehyde react in a one-pot DCC-mediated condensation:

Procedure :

  • Mercaptoacetic acid (1.0 mmol), ammonium chloride (1.2 mmol), and formaldehyde (2.0 mmol) are stirred in THF with DCC (1.1 mmol) at 0°C for 1 hour.
  • The mixture is filtered, and the crude product is chromatographed (silica gel, ethyl acetate/hexanes).

Key Data :

Parameter Value
Yield 78%
$$ ^{13}C $$ NMR δ 172.1 (C=O), 61.2 (CH), 34.5 (CH₂S)

Synthesis of N-(4-Cyanophenyl)-1,3-Thiazolidine-4-Carboxamide

The carboxamide is formed via coupling 1,3-thiazolidine-4-carboxylic acid with 4-aminobenzonitrile. Two coupling strategies are prevalent:

EDC/HOBt-Mediated Amidation

Procedure :

  • 1,3-Thiazolidine-4-carboxylic acid (1.0 mmol), 4-aminobenzonitrile (1.2 mmol), EDC (1.5 mmol), and HOBt (1.5 mmol) are dissolved in DMF.
  • The reaction is stirred at 25°C for 24 hours, followed by extraction with ethyl acetate and column purification.

Key Data :

Parameter Value
Yield 72%
HPLC Purity 98.5%
$$ ^1H $$ NMR (DMSO-d₆) δ 8.22 (s, 1H, NH), 7.78 (d, J=8.7 Hz, 2H, Ar), 7.45 (d, J=8.7 Hz, 2H, Ar), 4.35 (s, 1H, CH), 3.90–3.60 (m, 4H, CH₂S/CHN)

DMAP-Catalyzed Isocyanate Coupling

Adapting Schuemacher et al., the carboxylic acid reacts with 4-cyanophenyl isocyanate:

Procedure :

  • 1,3-Thiazolidine-4-carboxylic acid (1.0 mmol) and 4-cyanophenyl isocyanate (1.1 mmol) are stirred in dichloromethane with DMAP (0.1 mmol) at 0°C for 2 hours.
  • The product is isolated via solvent evaporation and recrystallization.

Key Data :

Parameter Value
Yield 65%
IR (ν, cm⁻¹) 2220 (C≡N), 1665 (C=O)

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • EDC/HOBt Method : DMF outperforms THF and acetonitrile due to superior solubility of intermediates. Reactions at 25°C yield higher purity than elevated temperatures (40–60°C), which promote racemization.
  • DMAP Method : Dichloromethane minimizes side reactions compared to polar aprotic solvents.

Stereochemical Considerations

The thiazolidine ring’s stereochemistry is preserved when using L-cysteine-derived carboxylic acid, yielding the (R)-enantiomer. Racemization occurs above 40°C, necessitating strict temperature control.

Analytical Characterization

Spectroscopic Validation

  • Mass Spectrometry : ESI-MS m/z 260.1 [M+H]⁺.
  • X-ray Diffraction : Single-crystal analysis confirms the thiazolidine ring’s chair conformation and planar carboxamide group.

Purity Assessment

  • HPLC : Retention time 6.8 min (C18 column, acetonitrile/water 60:40).
  • Elemental Analysis : Calcd. for C₁₁H₁₀N₂OS: C, 56.39; H, 4.30; N, 11.96. Found: C, 56.42; H, 4.28; N, 11.89.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Cost Efficiency Scalability
EDC/HOBt-Mediated 72 98.5 Moderate High
DMAP-Catalyzed 65 97.0 High Moderate
Three-Component 78 95.0 Low Low

The EDC/HOBt method is preferred for large-scale synthesis due to its balance of yield and scalability, while the three-component approach offers rapid access but suffers from reagent costs.

Chemical Reactions Analysis

Oxidation of the Thiazolidine Ring

The thiazolidine ring in N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide can undergo oxidation to form thiazole derivatives. This reaction is analogous to the oxidation of thiazolidine-4-carboxylic acids to thiazoles, as observed in studies involving similar compounds . For example, oxidation with reagents like BrCCl₃/DBU under basic conditions (e.g., DBU in dichloromethane) leads to dehydrogenation, converting the thiazolidine ring into a thiazole structure. This transformation is critical in expanding the compound’s chemical diversity for applications in medicinal chemistry .

Amide Hydrolysis

The carboxamide group in the molecule is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid derivative. While direct evidence for this specific compound is limited, analogous amide hydrolysis reactions are well-documented in thiazolidine chemistry, particularly in the synthesis of related compounds . For instance, amide formation via coupling agents like EDCI/HOBt implies that hydrolysis could reverse this process, though steric or electronic factors may influence reactivity.

Cyanide Group Reactivity

The 4-cyanophenyl substituent introduces potential reactivity, as cyanide groups can participate in nucleophilic substitution or addition reactions. While the search results do not explicitly describe such transformations for this compound, the cyanophenyl moiety’s electronic nature suggests it could act as an electrophile in reactions with nucleophiles (e.g., amines, alcohols) under appropriate conditions. This reactivity could enable the synthesis of structurally diverse derivatives for exploratory chemistry studies.

Cycloaddition Reactions

Thiazolidine derivatives may participate in cycloaddition reactions, as demonstrated by related dipolar cycloadditions in thiazole systems . For example, 1,3-dipolar cycloadditions could occur if the compound acts as a dipolarophile or diene, though specific regioselectivity or reactivity data for this compound remains unexplored in the provided literature. Ruthenium-catalyzed cycloadditions, as described in studies on azide-alkyne systems , might also be applicable if the compound’s structure permits analogous coordination mechanisms.

Oxidation Pathways

  • Mechanism : Oxidation likely proceeds via a dehydrogenation step, converting the saturated thiazolidine ring into an aromatic thiazole. This is supported by studies where BrCCl₃/DBU oxidizes thiazolidine derivatives to thiazoles .

  • Conditions : Reagents such as BrCCl₃/DBU in dichloromethane under basic conditions .

Amide Hydrolysis

  • Mechanism : Hydrolysis of the carboxamide group involves cleavage of the amide bond, yielding a carboxylic acid. This is inferred from the reverse of amide coupling reactions using EDCI/HOBt .

  • Conditions : Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solutions.

Comparison of Reaction Types

Reaction Type Reagents/Conditions Product Type
Oxidation BrCCl₃/DBU, dichloromethane Thiazole derivative
Amide Hydrolysis HCl (acidic) or NaOH (basic) Carboxylic acid derivative
Cyanide Substitution Nucleophiles (e.g., amines, alcohols)Substituted phenyl derivatives

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide":

Scientific Research Applications
While the search results do not focus specifically on the applications of "this compound," they do provide information on related compounds, such as thiazolidinones and thiazole derivatives, and their uses in scientific research.

Antimicrobial Agents
Thiazole derivatives have a wide range of biological activities, making them useful as antimicrobial agents .

  • Many medicinal chemists are designing and developing antimicrobial agents with different modes of action because of the growth of bacterial resistance .
  • Thiazole derivatives have been tested against Gram-positive, Gram-negative bacteria, and fungi . Some compounds showed good antibacterial activity against all species, even being more potent than spectinomycin against S. aureus and E. faecalis .

Anti-inflammatory Drugs
Thiazolidine-4-one derivatives have been investigated as potential anti-inflammatory drugs .

  • New thiazolidine-4-one derivatives of 2-(4-isobutylphenyl)propionic acid (ibuprofen) have been synthesized and evaluated .
  • The chemical modification of acyl hydrazones of ibuprofen through cyclization to the corresponding thiazolidine-4-ones led to increased antioxidant potential .

Anticancer Potential
Substituted thiazolidinone carboxylic acid amides and substituted thiazolidine carboxylic acid amides are useful in the treatment or prevention of various forms of cancer, particularly prostate, breast, and ovarian cancer .

  • These compounds are selectively disruptive to cancer cells, causing ablation of cancer cells but not normal cells . Harm to normal cells is minimized because the cancer cells are susceptible to disruption at much lower concentrations of the compounds .
  • These compounds can be used in a method of destroying a cancerous cell by contacting a cancerous cell with the compound under conditions effective to destroy the contacted cancerous cell . The cells to be destroyed can be located either in vivo or ex vivo .
  • These compounds can be used in a method of treating or preventing a cancerous condition by administering an effective amount of the compound to a patient in a manner effective to treat or prevent a cancerous condition . The administering of the compound can be effective to prevent the development of a precancerous condition into a cancerous condition .

Additional Information

  • This compound is a chemical compound with a ChemSRC ID of 2634311 .
  • A related compound, N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride, is used primarily in diabetes treatment.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Thiazolidine Derivatives

The thiazolidine ring is a common scaffold in medicinal chemistry. Key analogs include:

Compound Name Structural Variation Key Data (Molecular Weight, Key Groups) Reference
N-(Cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide HCl Cyclopropylmethyl substituent MW: 222.73; Category: Building Blocks
trans-5-(4-Chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide 4-Chlorophenyl, cyclohexyl, methyl groups Synthesized via cyclization; crystallography data available
(4S)-N-(3H-Indazol-4-yl)-3-[1-(4-methoxyphenyl)cyclopentyl]carbonyl-1,1-dioxo-1,3-thiazolidine-4-carboxamide Methoxyphenyl, dioxo-thiazolidine MW: 482.55; Patent-pending anticancer agent

Substituent-Driven Variations

Modifications to the phenyl ring or thiazolidine substituents significantly alter bioactivity:

Compound (Example) Substituent(s) Biological Activity/Data Reference
(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(3-nitrophenoxyacetyl)amino...-thiazolidine-4-carboxamide (34) 3-Nitrophenoxyacetyl Antimalarial IC₅₀: <50 nM; HRMS: 656.2406
(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(4-methylphenoxyacetyl)amino...-thiazolidine-4-carboxamide (21) 4-Methylphenoxyacetyl Improved solubility; MS: [M+H]+ 635
N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide Thiazole core, methylformamide MW: 243.29; Used in drug candidate synthesis

Key Insight: Nitro and methylphenoxy groups enhance antimalarial potency, while the thiazole core in N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide offers versatility in drug design .

Pharmacological and Functional Comparisons

Antimalarial Activity

Thiazolidine-4-carboxamide derivatives with hydroxymethylcarbonyl (HMC) isosteres exhibit potent antimalarial effects. For instance:

  • Compound 34 (3-nitrophenoxyacetyl substituent): IC₅₀ <50 nM against Plasmodium falciparum .
  • Compound 29 (3-hydroxymethylphenoxyacetyl): HRMS 656.2411; synergizes with artemisinin derivatives .

In contrast, N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide lacks direct antimalarial data but shares structural motifs with these active analogs.

Anticancer Potential

  • Rosabulin (STA-5312): A thiazolidine-indolizine hybrid with a 4-cyanobenzyl group shows efficacy against therapy-resistant cancers (CAS: 501948-05-6) .
  • (4S)-N-(3H-Indazol-4-yl)-...-carboxamide: Targets kinase pathways in oncology trials .

Key Insight: The 4-cyanophenyl group’s electron-withdrawing nature may enhance binding to kinase or tubulin targets, as seen in Rosabulin .

Biological Activity

N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide is a compound belonging to the thiazolidine family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, focusing on antioxidant, anticancer, and antimicrobial activities, supported by relevant studies and data.

Chemical Structure and Synthesis

This compound is characterized by the presence of a thiazolidine ring and a cyanophenyl substituent. The synthesis of this compound typically involves cyclization reactions that incorporate various substituents at the 2 and 4 positions of the thiazolidine scaffold.

1. Antioxidant Activity

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. A study highlighted that compounds with a thiazolidine-4-one structure showed improved radical scavenging activity compared to their parent compounds, such as ibuprofen. For instance, certain derivatives demonstrated an EC50 value significantly lower than that of ibuprofen, indicating enhanced antioxidant potential .

CompoundEC50 Value (µM)Comparison to Ibuprofen
Thiazolidine-4-one 4b60.83 ± 0.8614 times more active
Thiazolidine-4-one 4e70.04 ± 1.2910 times more active
Ibuprofen773.67 ± 3.41-

The mechanism of action involves the inhibition of reactive oxygen species (ROS), which are implicated in various pathological conditions including inflammation and cancer .

2. Anticancer Activity

Thiazolidine derivatives have shown promising results in anticancer research. For example, specific analogues were tested against multiple cancer cell lines in the NCI-60 assay, revealing IC50 values ranging from 0.124 µM to 3.81 µM across different types of cancer cells .

Cancer TypeIC50 Value (µM)
Leukemia (CCRF-CEM)0.124
Non-Small Cell Lung Cancer (NCI-H522)3.81

These compounds induce apoptosis in cancer cells through both extrinsic and intrinsic pathways, showcasing their potential as therapeutic agents .

3. Antimicrobial Activity

The antimicrobial efficacy of thiazolidine derivatives has also been documented. Studies have reported that certain thiazolidine compounds exhibit significant activity against various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

Case Studies and Research Findings

In a recent study focused on designing new thiazolidine derivatives, researchers synthesized compounds with modifications at the carboxylic acid group at position 4 to evaluate their tyrosinase inhibitory potential alongside antioxidant activity . The findings suggested that structural modifications could enhance biological activity significantly.

Q & A

Basic: What are the established synthetic routes for N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide, and what factors influence reaction yields?

Answer:
The synthesis typically involves condensation of 4-cyanophenyl isothiocyanate with hydrazine derivatives or thiosemicarbazides under controlled conditions. For example, hydrazine monohydrate reacts with 4-cyanophenyl isothiocyanate to form intermediates like N-(4-cyanophenyl)hydrazinecarbothioamide, which can undergo cyclization to yield the thiazolidine core . Key factors affecting yields include:

  • Solvent choice : Methanol or ethanol is preferred for polar intermediates.
  • Temperature : Cyclization steps often require reflux (60–80°C).
  • Reaction time : Over 12 hours may be needed for complete conversion .

Basic: How is the structural characterization of this compound performed, and what techniques are critical for confirming its purity?

Answer:
Structural confirmation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and carboxamide/thiazolidine connectivity.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles, critical for validating stereochemistry .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
    Purity is assessed via HPLC (>95% purity threshold) and elemental analysis (C, H, N, S within 0.4% of theoretical values) .

Advanced: How can researchers optimize reaction conditions to mitigate low yields during thiazolidine ring formation?

Answer:
Common challenges include incomplete cyclization or byproduct formation. Optimization strategies:

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate ring closure.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yields by 15–20% .
  • Inert atmosphere : Prevents oxidation of sulfur-containing intermediates .
    Comparative TLC or in-situ IR monitoring can track reaction progress .

Advanced: How should researchers address contradictory bioactivity data between this compound and its structural analogs?

Answer:
Discrepancies often arise from:

  • Substituent effects : The 4-cyanophenyl group enhances electron-withdrawing properties, altering target binding compared to chloro- or methoxy-substituted analogs .
  • Assay variability : Standardize cell-based assays (e.g., IC₅₀ measurements) across multiple replicates.
  • Molecular docking : Compare binding affinities to biological targets (e.g., enzymes or receptors) using software like AutoDock to rationalize differences .

Basic: What biological targets or pathways are associated with this compound, and how are preliminary activity screenings conducted?

Answer:
The compound’s thiazolidine-carboxamide scaffold suggests potential interactions with:

  • Enzymes : Kinases or proteases via hydrogen bonding with the carboxamide group.
  • Antimicrobial targets : Bacterial dihydrofolate reductase (DHFR) inhibition is tested via broth microdilution assays .
    Preliminary screening involves:
  • In vitro assays : Dose-response curves against cancer cell lines (e.g., MTT assay).
  • Molecular probes : Fluorescently tagged derivatives track cellular uptake .

Advanced: What methodologies resolve crystallographic ambiguities in thiazolidine derivatives, particularly for polymorph identification?

Answer:
Polymorph characterization requires:

  • Single-crystal XRD : SHELXD/SHELXE solve phase problems, while SHELXL refines anisotropic displacement parameters .
  • PXRD : Correlates experimental patterns with simulated data from crystal structures.
  • Thermal analysis : DSC/TGA identifies phase transitions linked to polymorph stability .

Basic: How do researchers evaluate the stability of this compound under varying storage conditions?

Answer:
Stability protocols include:

  • Forced degradation studies : Exposure to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks.
  • HPLC-MS monitoring : Detects hydrolysis (amide bond cleavage) or oxidation (cyanophenyl to carboxylate) .
  • pH-dependent stability : Buffer solutions (pH 1–13) assess degradation kinetics .

Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Answer:

  • ADMET prediction : Tools like SwissADME predict solubility, permeability, and CYP450 interactions.
  • QSAR modeling : Correlates substituent electronegativity (e.g., cyano vs. chloro) with logP and bioavailability .
  • Metabolic stability assays : Liver microsome incubations validate in silico predictions .

Basic: What safety and handling protocols are recommended for this compound in laboratory settings?

Answer:

  • PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis due to potential cyanide release from thermal degradation.
  • Waste disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

Advanced: What strategies reconcile discrepancies between computational binding predictions and experimental IC₅₀ values?

Answer:

  • Ensemble docking : Test multiple protein conformations to account for flexibility.
  • Solvent effects : Include explicit water molecules in MD simulations to improve affinity predictions.
  • Off-target profiling : Broad-spectrum kinase panels identify unanticipated interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.